molecular formula C9H6ClNO2S B12667249 2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- CAS No. 83285-28-3

2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)-

Cat. No.: B12667249
CAS No.: 83285-28-3
M. Wt: 227.67 g/mol
InChI Key: ZIZQOIFYBUUDKK-FPLPWBNLSA-N
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Description

2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- is an organic compound with the molecular formula C9H6ClNO2S. This compound is characterized by the presence of a nitrile group, a chloro group, and a phenylsulfonyl group attached to a propenenitrile backbone. It is a stereoisomer with the (Z)-configuration, indicating the specific spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylsulfonyl chloride and propenenitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles, resulting in the formation of new compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups.

Scientific Research Applications

2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with proteins, altering their structure and function, which can have downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (E)-: The (E)-isomer of the compound, which has a different spatial arrangement of substituents.

    Phenyl-(2-cyano-2-chlorovinyl)sulfone: A compound with a similar structure but different functional groups.

Uniqueness

2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This stereoisomerism can result in different biological and chemical properties compared to its (E)-isomer and other similar compounds.

Properties

CAS No.

83285-28-3

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

(Z)-3-(benzenesulfonyl)-2-chloroprop-2-enenitrile

InChI

InChI=1S/C9H6ClNO2S/c10-8(6-11)7-14(12,13)9-4-2-1-3-5-9/h1-5,7H/b8-7-

InChI Key

ZIZQOIFYBUUDKK-FPLPWBNLSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C(/C#N)\Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=C(C#N)Cl

Origin of Product

United States

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